molecular formula C23H29N3O3S B2791744 (3-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone CAS No. 690246-68-5

(3-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone

Cat. No. B2791744
CAS RN: 690246-68-5
M. Wt: 427.56
InChI Key: GTPHJKSEAQNNTM-UHFFFAOYSA-N
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Description

(3-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone, also known as ASPM, is a chemical compound that has been extensively researched for its potential use in drug development. ASPM is a member of the sulfonylphenylpiperazine class of compounds and has shown promising results in preclinical studies.

Mechanism of Action

(3-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone acts as a selective antagonist of the 5-HT1A receptor and a partial agonist of the 5-HT7 receptor. These receptors are involved in the regulation of serotonin, a neurotransmitter that plays a critical role in mood, cognition, and behavior. By modulating the activity of these receptors, this compound can alter the levels of serotonin in the brain, leading to changes in mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including anxiolytic, antidepressant, and antipsychotic effects. It has also been shown to inhibit the growth of certain cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the main advantages of (3-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone is its specificity for the 5-HT1A and 5-HT7 receptors, which allows for targeted modulation of serotonin levels in the brain. This specificity also reduces the risk of off-target effects and adverse reactions. However, this compound has limitations in terms of its solubility and stability, which can make it difficult to work with in lab experiments. Careful attention must be paid to the preparation and storage of this compound to ensure its effectiveness in experiments.

Future Directions

(3-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone has shown promise in preclinical studies for the treatment of various CNS disorders and cancer. Future research could focus on optimizing the synthesis and purification methods for this compound, as well as investigating its potential use in combination therapies. Additional studies could also explore the mechanisms of action of this compound in greater detail, as well as its potential effects on other neurotransmitter systems. Overall, this compound represents a promising avenue for drug development and warrants further investigation.

Synthesis Methods

The synthesis of (3-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone involves several steps, starting with the reaction between 3-aminophenylsulfonamide and 4-phenylpiperazine. The resulting intermediate is then reacted with benzoyl chloride to yield this compound. The purity of the compound is critical for its use in research, and various purification methods have been developed to ensure the quality of the final product.

Scientific Research Applications

(3-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone has been studied for its potential use in drug development, particularly as a central nervous system (CNS) agent. It has shown promising results in preclinical studies for the treatment of anxiety, depression, and schizophrenia. This compound has also been investigated for its potential use in cancer therapy, as it has been shown to inhibit the growth of certain cancer cells.

properties

IUPAC Name

[3-(azepan-1-ylsulfonyl)phenyl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3S/c27-23(25-17-15-24(16-18-25)21-10-4-3-5-11-21)20-9-8-12-22(19-20)30(28,29)26-13-6-1-2-7-14-26/h3-5,8-12,19H,1-2,6-7,13-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPHJKSEAQNNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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